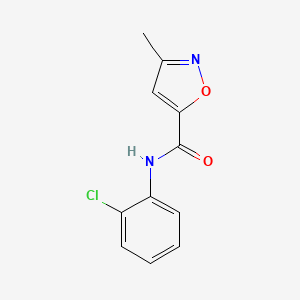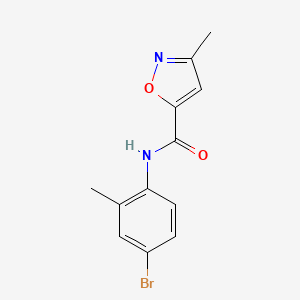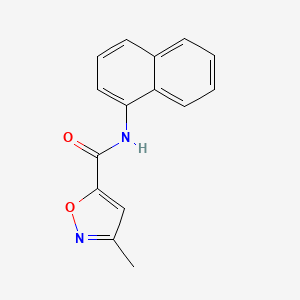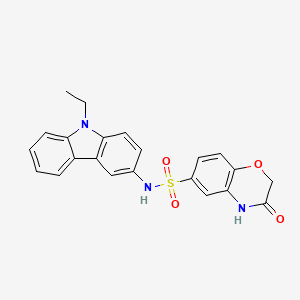![molecular formula C18H15ClFN3O B7457156 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide, also known as CFPEB, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biological activities.
科学的研究の応用
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biological activities, including the ability to modulate the activity of glutamate receptors. Glutamate is the major excitatory neurotransmitter in the brain and plays a critical role in a variety of physiological processes, including learning and memory. 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to enhance the activity of certain types of glutamate receptors, which has led to its investigation as a potential treatment for cognitive disorders such as Alzheimer's disease.
作用機序
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide acts as a positive allosteric modulator of AMPA receptors, which are a type of glutamate receptor. It binds to a specific site on the receptor and enhances its activity, leading to increased synaptic transmission. This mechanism of action is thought to underlie its potential therapeutic effects in cognitive disorders.
Biochemical and physiological effects:
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the release of certain neurotransmitters, including acetylcholine and dopamine, which are involved in learning and memory. Additionally, 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide is its specificity for AMPA receptors, which allows for targeted modulation of glutamate signaling. However, its potency and efficacy can vary depending on the specific subtype of AMPA receptor being targeted. Additionally, its effects on other neurotransmitter systems and potential off-target effects are not yet fully understood.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, its effects on other neurotransmitter systems and potential off-target effects should be further investigated. Finally, the development of more potent and selective 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide analogs could lead to the development of new and improved therapeutic agents.
合成法
The synthesis of 5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide involves the reaction of 5-chloro-2-fluorobenzoyl chloride with 1-phenyl-4-pyrazoleethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The overall yield of the synthesis is reported to be around 50%.
特性
IUPAC Name |
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-6-7-17(20)16(10-14)18(24)21-9-8-13-11-22-23(12-13)15-4-2-1-3-5-15/h1-7,10-12H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPJRSWUCJWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)


![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)



![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-2-(1-phenylpyrazol-4-yl)acetamide](/img/structure/B7457163.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)